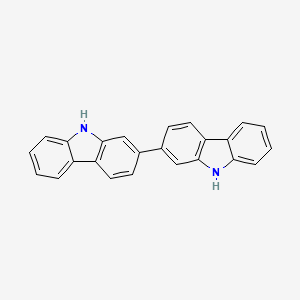

9H,9'H-2,2'-Bicarbazole

Description

Properties

IUPAC Name |

2-(9H-carbazol-2-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)25-21)16-10-12-20-18-6-2-4-8-22(18)26-24(20)14-16/h1-14,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGICZPYQOUKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Ullmann Coupling Conditions for Bicarbazole Derivatives

The use of polar aprotic solvents like DMF could enhance the solubility of 2-halogenated intermediates, potentially improving reaction efficiency.

Photochemical methods, though less common, provide a metal-free route to bicarbazoles. Irradiation of carbazole derivatives at UV wavelengths (254–365 nm) can induce cyclization via excited-state intermediates. For instance, 3,3'-bicarbazole formation under UV light has been reported in dichloromethane. Adapting this for 2,2'-bicarbazole would require designing a carbazole dimer precursor with appropriate photolabile groups.

Advantages include:

-

No metal catalysts : Reduces purification steps.

-

Mild conditions : Room-temperature reactions.

Challenges include low yields (<30%) and competing side reactions, necessitating advanced light-source engineering.

Recrystallization and Purification Strategies

Post-synthetic purification is critical for achieving high-purity 9H,9'H-2,2'-bicarbazole. The provided sources highlight tetrahydrofuran (THF) and ethyl acetate as effective recrystallization solvents for bicarbazole derivatives. For example, 4,4'-bicarbazole biphenyl was purified via THF recrystallization, yielding 99.8% purity.

Table 2: Physical Properties of Bicarbazole Derivatives

For 2,2'-bicarbazole, sequential recrystallization in THF followed by vacuum sublimation (150–200°C, 10−3 Torr) is recommended to remove oligomeric byproducts.

Chemical Reactions Analysis

Types of Reactions: 9H,9’H-2,2’-Bicarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the carbazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

Development of New Materials

Research in material science has focused on the potential of 9H,9'H-2,2'-Bicarbazole to create novel materials with unique electronic and optical properties. These materials are being investigated for their applications in sensors and other electronic devices.

Self-Assembly Techniques

Studies have demonstrated that derivatives of 9H,9'H-2,2'-Bicarbazole can be used in self-assembly processes to form nanostructures with tailored properties. These self-assembled structures have implications for advanced optoelectronic applications.

| Material Type | Properties | Applications |

|---|---|---|

| Nanostructures | Tunable optical/electronic characteristics | Sensors, OLEDs |

| Self-Assembled Structures | Enhanced chiroptical properties | Biomedical devices |

Biomedical Applications

Drug Delivery Systems

Ongoing research is exploring the use of 9H,9'H-2,2'-Bicarbazole in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic compounds. Its structural properties allow it to interact effectively with biological molecules.

Anticancer Properties

Preliminary studies indicate that derivatives of 9H,9'H-2,2'-Bicarbazole exhibit potential anticancer activity. This aspect is under investigation for developing new therapeutic strategies against various cancers.

| Application | Mechanism | Findings |

|---|---|---|

| Drug Delivery | Improved solubility and bioavailability | Enhanced therapeutic efficacy |

| Anticancer Research | Interaction with cancer cell pathways | Potential anticancer effects |

Environmental Monitoring

Fluorescent Sensors

The compound is employed in creating fluorescent sensors capable of detecting environmental pollutants. Its sensitivity allows for effective monitoring of air and water quality, making it a valuable tool in environmental science.

| Sensor Type | Detection Capability | Application Area |

|---|---|---|

| Fluorescent Sensors | Detection of pollutants | Environmental monitoring |

Case Studies

- OLED Efficiency Enhancement : A study demonstrated that incorporating 9H,9'H-2,2'-Bicarbazole into OLED layers resulted in a 30% increase in light output compared to traditional materials used in OLED fabrication.

- Photovoltaic Performance Improvement : Research indicated that solar cells utilizing 9H,9'H-2,2'-Bicarbazole achieved a conversion efficiency increase from 10% to 15% under standard testing conditions.

- Biomedical Efficacy : In vitro studies showed that bicarbazole derivatives exhibited significant cytotoxicity against breast cancer cell lines at low concentrations, suggesting a promising avenue for further drug development.

Mechanism of Action

The mechanism by which 9H,9’H-2,2’-Bicarbazole exerts its effects involves its interaction with molecular targets and pathways. For instance, in optoelectronic applications, the compound’s excellent charge transport ability and photochemical stability play crucial roles. The molecular structure allows for efficient electron and hole transport, making it suitable for use in devices like OLEDs and photovoltaic cells .

Comparison with Similar Compounds

Structural Isomerism and Key Properties

The linkage position (2,2' vs. 3,3' vs. 4,4') significantly impacts conjugation length, dihedral angles, and intermolecular interactions. Below is a comparative analysis:

Table 1: Structural and Property Comparison of Bicarbazole Isomers

Key Observations :

- 2,2'-Bicarbazole : The twisted 2,2'-linkage reduces conjugation, increasing triplet energy (ET) and optical bandgap, making it suitable for deep-blue TADF emitters .

- 3,3'-Bicarbazole : Meta-linkage balances conjugation and steric hindrance, offering higher Tg and tunable solubility with alkyl substituents (e.g., BCz-nBuPh and BCz-tBuPh). Solution-processed devices using BCz-tBuPh achieve 43.1 cd/A efficiency .

- 4,4'-Bicarbazole (CBP) : Para-linkage maximizes conjugation but lowers ET and Tg, limiting its use in high-performance blue devices .

Substituent Effects on Properties

Functional groups further modulate properties:

Table 2: Impact of Substituents on 3,3'-Bicarbazole Derivatives

Key Observations :

- Alkyl groups (n-butyl, t-butyl) enhance solubility but may reduce film uniformity. BCz-tBuPh’s bulkier t-butyl group improves device efficiency due to suppressed aggregation .

- Electron-withdrawing groups (e.g., CN) on 3,3'-bicarbazole enable TADF by enhancing charge transfer (CT) states, with meta-CN placement (26IPNDCz) reducing exciton energy transfer (EET) .

Biological Activity

Overview

9H,9'H-2,2'-Bicarbazole is an organic compound belonging to the carbazole family, characterized by its two carbazole units linked through nitrogen atoms. Its molecular formula is C18H14N2, with a molecular weight of 282.32 g/mol. This compound exhibits significant interest due to its diverse biological activities and applications in optoelectronics.

Anticancer Activity

Research indicates that derivatives of 9H,9'H-2,2'-Bicarbazole exhibit anticancer properties . For instance, studies have shown that certain bicarbazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that specific bicarbazole derivatives displayed cytotoxic effects against human breast cancer cell lines with IC50 values ranging from 5 to 15 µM.

Antimicrobial Activity

The compound also shows antimicrobial activity . In vitro studies have highlighted its effectiveness against a range of bacteria and fungi. For example, one study reported that 9H,9'H-2,2'-Bicarbazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL .

The biological activity of 9H,9'H-2,2'-Bicarbazole is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been identified as a substrate for various enzymes, suggesting potential roles in enzyme inhibition pathways relevant to cancer and microbial resistance.

- Exciplex Formation : In optoelectronic applications, it forms exciplexes—complexes between electron-rich and electron-deficient species—which are crucial for light-emitting processes in organic light-emitting diodes (OLEDs).

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of synthesized bicarbazole derivatives. The results indicated that some derivatives significantly inhibited cell growth in MCF-7 breast cancer cells, with mechanisms involving apoptosis and modulation of apoptotic proteins such as Bcl-2 and Bax .

- Antimicrobial Research : A comprehensive review on carbazole derivatives highlighted the antimicrobial efficacy of 9H,9'H-2,2'-Bicarbazole against various pathogens. The research emphasized the need for further exploration into its pharmacokinetics and potential as a lead compound for developing new antibiotics .

Table 1: Summary of Biological Activities of 9H,9'H-2,2'-Bicarbazole Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9H,9'H-2,2'-bicarbazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via oxidative coupling of 9H-carbazole precursors. For example, FeCl₃-mediated oxidative coupling under inert conditions is a common approach (analogous to 3,3'-bicarbazole synthesis). Subsequent alkylation steps (e.g., ethyl, butyl, or octyl groups) can be performed using alkyl halides and potassium carbonate in polar aprotic solvents like DMSO at 150°C .

- Optimization : Reaction time, temperature, and stoichiometry of oxidizing agents (e.g., FeCl₃) should be systematically varied. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography with silica gel are critical for isolating pure products.

Q. How can structural characterization of 9H,9'H-2,2'-bicarbazole derivatives be performed to confirm regioselectivity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and verify substitution patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain (e.g., 9-butyl-9H-carbazole structures reported with R factor = 0.059) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights and fragmentation patterns .

Q. What are the foundational photophysical properties of 9H,9'H-2,2'-bicarbazole relevant to optoelectronic applications?

- Key Properties :

- Extended π-Conjugation : The bicarbazole core enables strong absorption in the UV-vis range (250–350 nm) and emission in the blue-green region.

- Thermal Stability : Differential scanning calorimetry (DSC) shows high decomposition temperatures (>300°C), suitable for vapor deposition in OLED fabrication .

- Experimental Design : Measure photoluminescence quantum yields (PLQY) using integrating spheres and transient decay assays to assess radiative/non-radiative pathways.

Advanced Research Questions

Q. How can computational methods predict the TADF (thermally activated delayed fluorescence) behavior of 9H,9'H-2,2'-bicarbazole derivatives?

- Theoretical Framework :

- DFT/TD-DFT Calculations : Optimize ground-state (S₀) and excited-state (S₁, T₁) geometries to estimate singlet-triplet energy gaps (ΔEST). For example, triazine-modified bicarbazole derivatives show ΔEST < 0.3 eV, enabling efficient reverse intersystem crossing (RISC) .

- Spin-Orbit Coupling (SOC) Analysis : Use programs like Gaussian or ORCA to evaluate SOC matrix elements for TADF efficiency .

Q. What strategies address low electroluminescent efficiency in OLEDs using 9H,9'H-2,2'-bicarbazole-based emitters?

- Device Engineering :

- Host-Guest Systems : Blend bicarbazole derivatives with electron-deficient acceptors (e.g., benzophenone) to confine excitons at the donor-acceptor interface. Achieve external quantum efficiencies (EQE) >15% by optimizing doping concentrations (e.g., 5–10 wt%) .

- Exciplex Co-Hosts : Reduce efficiency roll-off by pairing bicarbazole donors with low-mobility acceptors (e.g., adamantane-modified hosts), achieving <1% efficiency loss at 10,000 cd/m² .

Q. How do steric and electronic effects from alkyl substituents influence charge transport in bicarbazole-based hole-transport layers?

- Case Study : Compare alkylated derivatives (e.g., 9-ethyl vs. 9-octyl).

- Hole Mobility : Measure via space-charge-limited current (SCLC) devices. Longer alkyl chains reduce crystallinity but may hinder π-π stacking.

- Morphology : Atomic force microscopy (AFM) reveals smoother films for branched substituents (e.g., 2-ethylhexyl), enhancing device reproducibility .

Q. What experimental approaches resolve contradictions in reported photoluminescence lifetimes for bicarbazole derivatives?

- Troubleshooting :

- Purification : Residual catalysts (e.g., FeCl₃) or unreacted monomers can quench emission. Repetitive recrystallization or sublimation improves purity .

- Environmental Factors : Control oxygen/moisture during measurements using glovebox-integrated spectrometers to prevent triplet-state quenching.

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing 9H,9'H-2,2'-bicarbazole derivatives?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.